molecular formula C18H25FN2O3 B2975767 tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate CAS No. 1253404-09-9

tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate

Cat. No.: B2975767
CAS No.: 1253404-09-9
M. Wt: 336.407
InChI Key: YIGFRRRZYHXNPB-UHFFFAOYSA-N
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Description

Tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate: is a chemical compound characterized by its complex molecular structure, which includes a tert-butyl group, a piperidinyl ring, and a fluorobenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Nucleophilic Substitution: Reacting a piperidine derivative with 4-fluorobenzoyl chloride to form the fluorobenzoyl-piperidinyl intermediate.

  • Carbamate Formation: Treating the intermediate with tert-butyl chloroformate to introduce the carbamate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the piperidinyl ring to its corresponding N-oxide.

  • Reduction: Reduction of the fluorobenzoyl group to a fluorobenzyl group.

  • Substitution: Replacement of the fluorobenzoyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Utilizing nucleophiles or electrophiles under appropriate reaction conditions.

Major Products Formed:

  • N-oxide derivatives: from oxidation reactions.

  • Fluorobenzyl derivatives: from reduction reactions.

  • Substituted derivatives: from substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.

Medicine: In the medical field, this compound may be explored for its therapeutic properties. Its ability to modulate biological pathways can lead to the development of new treatments for diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate exerts its effects involves its interaction with specific molecular targets. The fluorobenzoyl group can bind to receptors or enzymes, modulating their activity. The tert-butyl group enhances the compound's stability and lipophilicity, facilitating its passage through biological membranes.

Molecular Targets and Pathways:

  • Receptors: Binding to G-protein-coupled receptors (GPCRs) or other receptor types.

  • Enzymes: Inhibition of specific enzymes involved in metabolic pathways.

  • Pathways: Modulation of signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

  • Tert-Butyl 4-fluorobenzoyl carbamate: Similar structure but lacks the piperidinyl ring.

  • Tert-Butyl (3S)-1-(4-fluorobenzoyl)-3-pyrrolidinylcarbamate: Similar core structure but with a pyrrolidinyl ring instead of piperidinyl.

  • Tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate: Similar fluorobenzoyl group but different carbamate linkage.

Uniqueness: Tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate stands out due to its specific combination of functional groups, which provides unique reactivity and biological activity compared to its similar counterparts.

Properties

IUPAC Name

tert-butyl N-[[1-(4-fluorobenzoyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3/c1-18(2,3)24-17(23)20-12-13-8-10-21(11-9-13)16(22)14-4-6-15(19)7-5-14/h4-7,13H,8-12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGFRRRZYHXNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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